molecular formula C15H21NO3S B016581 Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate CAS No. 67443-54-3

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Cat. No. B016581
CAS RN: 67443-54-3
M. Wt: 295.4 g/mol
InChI Key: LNQCTGMKUOHMFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diethyl-dithiocarbamic acid derivatives, including Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, typically involves multi-step chemical reactions. For example, a novel di-functional reversible addition-fragmentation chain transfer (RAFT) agent was synthesized utilizing a diketopiperazine core. This synthesis involved characterizations like 1H NMR, 13C NMR, FT-IR, and melting point techniques, demonstrating a methodical approach to creating complex molecules related to Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (Abdollahi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, such as O-ethyl-N-phenylthiocarbamate, has been determined through techniques like X-ray crystallography. This analysis revealed triclinic crystals and detailed bond lengths indicating significant π-electron delocalization over the molecule, providing insights into the structural aspects of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (Taylor & Tiekink, 1994).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate derivatives have been explored, such as the synthesis of ethyl 7-chloro-2-oxoheptylate, highlighting the compound's role as an intermediate in complex syntheses. These reactions often involve multi-step processes with detailed control over conditions to achieve high yields and purity, demonstrating the compound's versatility in chemical synthesis (Chen Xin-zhi, 2006).

Physical Properties Analysis

The synthesis and structural characterization of derivatives, such as o-Ethyl formate phenylacetic acid, provide insights into the physical properties of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate. Techniques like single-crystal X-ray diffraction analysis offer data on crystal structures and intermolecular interactions, shedding light on the physical attributes of these compounds (Wang & Xi-Shi, 2017).

Chemical Properties Analysis

Investigations into the chemical properties of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate and related compounds include studies on their catalytic synthesis and reaction mechanisms. For instance, ethyl phenylacetate synthesis under high-pressure microwave irradiation explores the efficiency and environmental benefits of novel synthesis methods, contributing to our understanding of the chemical properties and reactivity of these molecules (Xu An-wu, 2007).

Scientific Research Applications

  • Catalytic Synthesis : Ethyl phenylacetate, a compound related to Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, has been synthesized using techniques like high-pressure microwave irradiation and Nd2O3 as a catalyst. This process has shown an esterification rate of over 92% under optimal conditions, indicating its efficiency and potential for large-scale production (Xu An-wu, 2007).

  • Solid Superacid Synthesis : Another method for synthesizing Ethyl phenylacetate involves using SO42-/TiO2-Al2O3-SnO2 as a catalyst. This approach can prevent environmental pollution usually caused by concentrated sulfuric acid used in traditional methods (Cui Ji-chun, 2004).

  • Synthesis in Drug Development : Research has shown that derivatives of Ethyl phenylacetate can be used in the synthesis of dopamine analogues, which are significant in the development of drugs targeting neurological disorders (R. Gentles et al., 1991).

  • Bioproduction from Renewable Feedstock : Ethyl phenylacetate has been produced using renewable feedstocks like L-phenylalanine, via a six-enzyme cascade process. This innovative approach presents a sustainable method for producing natural aroma chemicals (Balaji Sundara Sekar et al., 2022).

  • Characterization in Molecular Structures : Studies on compounds like O-ethyl-N-phenylthiocarbamate, which shares structural similarities with Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, have contributed to the understanding of molecular structures and electron density distribution, essential for developing new chemical entities (R. Taylor and E. Tiekink, 1994).

properties

IUPAC Name

ethyl 2-[3-(diethylcarbamothioyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-9-7-8-12(10-13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCTGMKUOHMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)OC1=CC=CC(=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497580
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

CAS RN

67443-54-3
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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